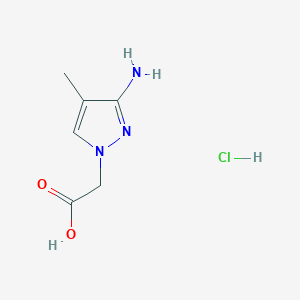

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .

Synthesis Analysis

The synthesis of pyrazole derivatives, which include “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride”, is a topic of interest in many studies . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .Molecular Structure Analysis

The molecular structure of “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” can be analyzed using various techniques such as FTIR and 1H NMR . The compound is part of the pyrazole class of compounds, which are known for their diverse pharmacological effects .Chemical Reactions Analysis

The chemical reactions involving “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” can be complex and varied. For instance, it can be involved in the synthesis of aminothiazoles .Physical And Chemical Properties Analysis

“(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” has a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Bromination

The compound's derivatives are used in regioselective synthesis and bromination processes. For instance, Martins et al. (2009) discussed the reaction of 3-amino-5-methyl-1H-pyrazole with 1,1,1-trichloro-4-alkoxy-3-alken-2-ones and β-dimethylaminovinyl ketones in acetic acid, producing halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, respectively. This showcases the role of pyrazole derivatives in facilitating regioselective synthesis of complex heterocyclic compounds (Martins et al., 2009).

Cyclisation Reactions

Smyth et al. (2007) demonstrated the cyclisation of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles, revealing the sensitivity of cyclisation outcomes to reagents and acidity, leading to the formation of interesting bicyclic heterocycles. This highlights the compound's utility in synthesizing bicyclic structures with varied substitution patterns (Smyth et al., 2007).

Coordination Chemistry

The derivatives of pyrazole-acetic acid have been utilized in coordination chemistry, as described by Hadda et al. (2007), where novel ligand pyrazole derivatives were synthesized and used to study their coordination with cobalt(II) or copper(II), exhibiting selective coordination properties. This research underscores the potential of these compounds in developing new materials and catalysts (Hadda et al., 2007).

Synthesis of Arylpropanoic Acids

Xiao et al. (2011) described a one-pot, four-component condensation process involving 3-amino-5-methyl-1H-pyrazol-4-yl derivatives to synthesize 3-arylpropanoic acid derivatives. This method is noted for its excellent yields, short reaction times, simple workup, and minimal environmental impact, showcasing the compound's role in efficient and green chemistry applications (Xiao et al., 2011).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study and application of “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” could involve further exploration of its pharmacological effects, as well as its potential uses in the development of new drugs . Its role in the synthesis of other compounds could also be a subject of future research .

Eigenschaften

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJKHZFTMWQBQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)

![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)

methanone hydrobromide](/img/structure/B1379262.png)

![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)